Isopyrazam
Overview
Description
Isopyrazam is a broad-spectrum foliar fungicide belonging to the chemical class of ortho-substituted phenyl amides. It is used to control a wide range of fungal pathogens, including those affecting cereals and other crops . This compound was first registered in 2010 and has since been used in various countries for its effective fungicidal properties .
Mechanism of Action
Target of Action
Isopyrazam is a broad-spectrum fungicide that primarily targets the enzyme succinate dehydrogenase (SDH) , also known as complex II, within the fungal mitochondrial respiration chain . SDH is a fundamental component of the tricarboxylic cycle and plays a crucial role in energy metabolism .
Mode of Action
This compound inhibits the activity of succinate dehydrogenase, thereby disrupting the energy metabolism of the fungi . By binding to SDH in the inner mitochondrial membrane of cells, it hinders the mitochondrial respiration chain . This interaction with its targets results in the inhibition of spore germination, germ tube elongation, mycelial growth, and sporulation of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), which is a key component of the cellular respiration process . By inhibiting SDH, this compound disrupts this cycle, leading to a decrease in energy production and ultimately the death of the fungus .
Pharmacokinetics
It’s known that this compound is rapidly absorbed and shows a certain level of systemic movement in plants . More research would be needed to fully outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of energy metabolism within the fungus, leading to inhibited growth and eventual death . In zebrafish, exposure to this compound has been shown to cause developmental abnormalities, including edema, small head deformity, body deformation, and decreased pigmentation . It also disrupted the heart rate of zebrafish and caused oxidative stress .
Biochemical Analysis
Biochemical Properties
Isopyrazam acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain . This inhibition disrupts energy metabolism within the fungal cells, leading to their death .
Cellular Effects
In studies conducted on zebrafish, exposure to this compound resulted in developmental abnormalities, including edema, small head deformity, body deformation, and decreased pigmentation . It also disrupted the heart rate of zebrafish and caused oxidative stress . These effects were observed to be concentration-dependent .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of SDH . By binding to SDH in the inner mitochondrial membrane of cells, it inhibits mitochondrial respiration . This leads to a decrease in SDH enzyme activity and gene transcription level, causing a lethal effect on the cells .
Temporal Effects in Laboratory Settings
This compound has been observed to have a long duration of activity against diseases like cucumber powdery mildew, lasting 2 to 3 weeks longer than that of triazoles and strobilurins . This suggests that this compound remains stable and effective over an extended period in laboratory settings.
Dosage Effects in Animal Models
In animal models such as zebrafish, the effects of this compound were found to vary with dosage . At a concentration of 0.025 mg/L, the lowest observed effect concentration, this compound caused significant developmental abnormalities and mortality in zebrafish embryos .
Metabolic Pathways
This compound is involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain through its inhibition of SDH . This interaction disrupts the normal metabolic pathways within the cell, leading to cell death .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is rapidly absorbed and distributed within organisms . The major route of excretion is through bile, accounting for approximately 65-90% of the absorbed dose .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it binds to SDH in the inner mitochondrial membrane . This binding inhibits the function of SDH, disrupting the normal energy metabolism within the cell .
Preparation Methods
The synthesis of Isopyrazam involves several steps, including the preparation of its syn- and anti-isomers. The general synthetic route includes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with [9-(1-hydroxyl-1-methylethyl)-(1RS, 4RS, 9RS)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl] amide . Industrial production methods typically involve homogenization with a mixture of acetonitrile and water, followed by clean-up with solid phase extraction or centrifugation and dilution .
Chemical Reactions Analysis
Isopyrazam undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and water for extraction, and solid phase extraction for clean-up . Major products formed from these reactions include 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives .
Scientific Research Applications
Isopyrazam has been extensively studied for its applications in agriculture, particularly in controlling fungal diseases in crops such as wheat, barley, and pomegranate . It has also been used in combination with other fungicides like azoxystrobin and difenoconazole to enhance its efficacy . Additionally, research has shown that this compound can improve photosynthetic characteristics and resistance enzyme activity in plants .
Comparison with Similar Compounds
Isopyrazam is often compared with other fungicides such as propiconazole and pyraclostrobin . While all three compounds are effective in controlling fungal pathogens, this compound is unique due to its broad-spectrum activity and its ability to inhibit SDH . Other similar compounds include difenoconazole and azoxystrobin, which are often used in combination with this compound to enhance its efficacy .
Properties
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDZGXBTXBEZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058208 | |
Record name | Isopyrazam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881685-58-1 | |
Record name | Isopyrazam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881685-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopyrazam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881685581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopyrazam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide; isopyrazam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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